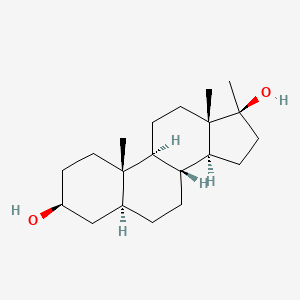

17-Methyl-5alpha-androstane-3beta,17beta-diol

Descripción general

Descripción

17Alfa-metil-3beta,17beta-dihidroxi-5alfa-androstano: pertenece a la clase de compuestos orgánicos conocidos como andrógenos y derivados. Estos compuestos son hormonas esteroides C19 3-hidroxiladas, que favorecen el desarrollo de características masculinas. Notablemente, también impactan el cabello del cuero cabelludo y el cabello corporal en humanos .

Métodos De Preparación

Rutas Sintéticas:: La preparación sintética de este compuesto involucra varios pasos. Un enfoque común es a través de la modificación química de esteroides naturales o sus precursores. Las rutas sintéticas específicas pueden variar, pero típicamente incluyen reacciones de oxidación, reducción y ciclización.

Condiciones de Reacción::Oxidación: Oxidación de un esteroide precursor (como la testosterona) en posiciones específicas utilizando reactivos como el ácido crómico o el permanganato de potasio.

Reducción: Reducción del grupo cetona para formar el grupo hidroxilo en C17 utilizando agentes reductores como el borohidruro de sodio.

Ciclización: Formación del sistema cíclico androstano a través de reacciones intramoleculares.

Producción Industrial:: Los métodos de producción a escala industrial a menudo implican semisíntesis a partir de esteroides naturales o sus derivados. Estos procesos están optimizados para la eficiencia, el rendimiento y la rentabilidad.

Análisis De Reacciones Químicas

Oxidation Reactions

The 3β- and 17β-hydroxyl groups undergo oxidation under specific conditions:

-

3β-Hydroxyl Oxidation :

-

17β-Hydroxyl Oxidation :

Reduction Reactions

While the compound itself is a diol, its precursors (e.g., 17-methyl-5α-androstan-3-one-17β-ol) undergo reductions:

-

3-Ketone Reduction :

Substitution Reactions

The hydroxyl groups can be substituted to form derivatives:

-

Sulfation :

-

Acetylation :

Epimerization

Enzymatic interconversion of stereoisomers has been observed:

-

3β-OH to 3α-OH :

Comparative Reactivity Table

Research Findings

-

Metabolic Stability : The 17α-methyl group impedes hepatic degradation, increasing bioavailability compared to non-methylated analogs .

-

Enzymatic Selectivity : AKR1C isoforms exhibit varied efficiency in 3β-OH epimerization, with AKR1C2 showing the highest activity .

-

Pharmacological Impact : Substitution at the 3β position alters binding affinity to estrogen receptor beta (ERβ), influencing therapeutic potential .

Aplicaciones Científicas De Investigación

Hormonal Effects and Mechanisms

3β-Diol is primarily recognized as a metabolite of dihydrotestosterone (DHT) and has been shown to exhibit both androgenic and estrogenic properties. Its interactions with estrogen receptors (ERs), particularly ERβ, are of particular interest due to their implications in mood regulation and neuroprotection.

- Estrogen Receptor Interaction : Studies indicate that 3β-Diol selectively activates ERβ, which is associated with antidepressant effects. Animal models have demonstrated that this compound can modulate mood by influencing the hypothalamic-pituitary-adrenal (HPA) axis, suggesting its potential as a treatment for mood disorders .

Metabolic Pathways

The metabolism of 3β-Diol involves several enzymatic processes:

- Conversion from DHT : 3β-Diol is synthesized from DHT through the action of 3α-hydroxysteroid dehydrogenase (3α-HSD) and 17β-hydroxysteroid dehydrogenase (17β-HSD). This metabolic pathway highlights the compound's role as a significant androgen metabolite .

- Further Metabolism : 3β-Diol can be further metabolized into various triol forms, such as 6α-triol and 7α-triol. These metabolites may have distinct biological activities and implications for health .

Therapeutic Applications

The therapeutic potential of 3β-Diol spans various fields:

- Cardiovascular Health : Research has indicated that 3β-Diol may exert hypocholesterolemic effects, potentially aiding in cholesterol management. In canine studies, it was found to be more effective than its parent compound at lower doses .

- Prostate Health : The compound has been studied for its role in prostate health, particularly in relation to prostatic tumors. Elevated levels of urinary unconjugated 5α-androstane-3α,17β-diol have been correlated with prostate cancer progression .

- Hormone Replacement Therapy : Given its natural occurrence and metabolic conversion to DHT, 3β-Diol is being explored as a precursor in hormone replacement therapies aimed at restoring androgen levels without the undesirable estrogenic effects associated with other treatments .

Case Studies

Several case studies highlight the clinical relevance of 3β-Diol:

- Mood Disorders : A study involving animal models demonstrated that administration of 3β-Diol led to significant reductions in anxiety-like behaviors, supporting its potential use in treating mood disorders .

- Prostate Cancer : Clinical observations indicated that patients with prostate cancer exhibited altered levels of androgen metabolites, including 3β-Diol. Monitoring these metabolites could aid in assessing disease progression and treatment efficacy .

Mecanismo De Acción

El compuesto ejerce sus efectos al unirse a los receptores de andrógenos. La activación de estos receptores regula la expresión génica, influyendo en los rasgos masculinos, el crecimiento muscular y otros procesos fisiológicos.

Comparación Con Compuestos Similares

Si bien 17Alfa-metil-3beta,17beta-dihidroxi-5alfa-androstano es único debido a su sustitución metil en C17, compuestos similares incluyen testosterona, dihidrotestosterona y otros andrógenos.

Actividad Biológica

17-Methyl-5alpha-androstane-3beta,17beta-diol, often referred to as 3β-Diol, is a steroid compound that has garnered attention due to its potential biological activities and interactions with various physiological systems. This article aims to provide a comprehensive overview of the biological activity of 3β-Diol, including its mechanisms of action, effects on lipid metabolism, and implications in endocrine regulation.

- Chemical Formula : CHO

- Molecular Weight : 306.49 g/mol

- CAS Number : Not explicitly listed but commonly referenced in scientific literature.

The biological activity of 3β-Diol is primarily attributed to its interaction with hormone receptors, particularly estrogen receptors (ER). Research indicates that 3β-Diol acts as an agonist for ERβ, influencing various physiological responses:

- Regulation of the Hypothalamic-Pituitary-Adrenal (HPA) Axis : Studies suggest that 3β-Diol modulates HPA responses to stress by binding to ERβ, thereby inhibiting the secretion of adrenocorticotropic hormone (ACTH) and corticosterone (CORT) in male rats . This effect is crucial for understanding how androgens influence stress responses and metabolic processes.

1. Lipid Regulation

Research has shown that 3β-Diol exhibits hypocholesterolemic properties. In a study involving dogs, 3β-Diol was found to be more effective than its parent compound at lower doses in reducing cholesterol levels .

| Compound | Dose (mg/kg/day) | Effect on Cholesterol |

|---|---|---|

| 17-alpha-methyltestosterone | < 1 | Moderate reduction |

| 17-Methyl-5alpha-androstane-3β,17β-diol | < 1 | Greater reduction |

2. Interaction with Androgen Receptors

While traditionally associated with androgenic effects through binding to androgen receptors (AR), recent findings indicate that the conversion of testosterone to 3β-Diol may play a significant role in modulating androgenic activities. Specifically, it appears that this metabolite can influence prostate cancer cell growth and resistance mechanisms against androgen deprivation therapies .

Hypocholesterolemic Activity

In a controlled study comparing the effects of 17-alpha-methyltestosterone and 3β-Diol on cholesterol levels in dogs, it was observed that:

- Findings : The dose-response curves indicated similar effects at higher doses; however, at doses below 1 mg/kg per day, 3β-Diol demonstrated superior efficacy .

Regulation of HPA Axis

A study investigating the neurobiological mechanisms underlying the action of testosterone metabolites revealed that:

Propiedades

Número CAS |

641-83-8 |

|---|---|

Fórmula molecular |

C20H34O2 |

Peso molecular |

306.5 g/mol |

Nombre IUPAC |

(3S,5S,8R,9S,10S,13S,14S,17S)-10,13,17-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C20H34O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h13-17,21-22H,4-12H2,1-3H3/t13-,14-,15+,16-,17-,18-,19-,20-/m0/s1 |

Clave InChI |

QGKQXZFZOIQFBI-UYEYMFBJSA-N |

SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4(C)O)C)O |

SMILES isomérico |

C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C)O)C)O |

SMILES canónico |

CC12CCC(CC1CCC3C2CCC4(C3CCC4(C)O)C)O |

Key on ui other cas no. |

641-83-8 |

Pictogramas |

Irritant; Health Hazard |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.